3',5-Difluorobiphenyl-2-carboxylic acid
Overview
Description
3’,5-Difluorobiphenyl-2-carboxylic acid is an organic compound belonging to the class of biphenyls and derivatives. These compounds are characterized by two benzene rings linked together by a carbon-carbon bond. The presence of fluorine atoms at the 3’ and 5’ positions and a carboxylic acid group at the 2 position of the biphenyl structure imparts unique chemical properties to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5-Difluorobiphenyl-2-carboxylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing biphenyl derivatives.
Industrial Production Methods
Industrial production of 3’,5-Difluorobiphenyl-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3’,5-Difluorobiphenyl-2-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Acid-Base Reactions: The carboxylic acid group can donate protons in reactions with bases.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Alcohols: Used in esterification reactions.
Bases: Used in acid-base reactions.
Major Products
Substituted Biphenyl Derivatives: Formed from substitution reactions.
Esters: Formed from esterification reactions.
Salts: Formed from acid-base reactions.
Scientific Research Applications
3’,5-Difluorobiphenyl-2-carboxylic acid has several scientific research applications, including:
Organic Synthesis: Used as a building block for synthesizing more complex organic molecules.
Material Science: The biphenyl core is a common structural element in many organic materials, making it useful in the development of new functional materials.
Pharmaceutical Research:
Mechanism of Action
The mechanism of action of 3’,5-Difluorobiphenyl-2-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain proteins or enzymes, potentially influencing biological activity .
Comparison with Similar Compounds
Similar Compounds
3’,5’-Difluorobiphenyl-4-carboxylic acid: Another biphenyl derivative with similar structural features.
2,3-Difluorobenzoic acid: Contains fluorine atoms and a carboxylic acid group but differs in the position of these groups.
Uniqueness
3’,5-Difluorobiphenyl-2-carboxylic acid is unique due to the specific positioning of the fluorine atoms and the carboxylic acid group on the biphenyl structure.
Properties
IUPAC Name |
4-fluoro-2-(3-fluorophenyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-9-3-1-2-8(6-9)12-7-10(15)4-5-11(12)13(16)17/h1-7H,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPKORFXTCBRLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=CC(=C2)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673347 | |
Record name | 3',5-Difluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1178233-27-6 | |
Record name | 3',5-Difluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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